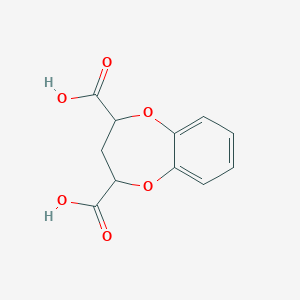

3,4-Dihydro-2H-1,5-benzodioxepine-2,4-dicarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,4-Dihydro-2H-1,5-benzodioxepine-2,4-dicarboxylic acid is an organic compound that features a benzodioxepine ring system with two carboxylic acid groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by oxidation to introduce the carboxylic acid functionalities .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This would include selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques to ensure the desired product’s purity.

Chemical Reactions Analysis

Functional Group Reactions

The compound’s dicarboxylic acid groups and fused bicyclic system enable diverse reactivity:

2.1. Esterification and Amidation

-

Reaction Conditions : Acid catalysis (e.g., H2SO4) or coupling agents (e.g., DCC/DMAP).

-

Products : Esters (R = alkyl) or amides (R = amine) at positions 2 and 4.

2.2. Decarboxylation

-

Thermal Stability : Loss of CO2 occurs above 150°C, yielding 3,4-dihydro-2H-1,5-benzodioxepine .

-

Mechanism : β-keto acid elimination pathway.

2.3. Ring-Opening Reactions

-

Nucleophilic Attack : Ozone or strong bases (e.g., NaOH) cleave the dioxepine ring, forming diols or diketones .

Structural and Conformational Studies

X-ray diffraction and NMR analyses reveal critical structural insights:

| Property | Value | Citation |

|---|---|---|

| Molecular Formula | C₁₁H₁₀O₆ | |

| Crystal System | Monoclinic (C2/c) | |

| Conformation | Skew (twisted half-chair) | |

| Melting Point | 146–148°C |

The skew conformation (twisted half-chair) in the solid state contrasts with solution-phase chair conformations inferred from UV-Vis spectra .

4.1. Indole Derivatives

-

Example : D2AAK5 (a 6-fluoroindole-benzodioxepine hybrid) exhibits potent 5-HT2A receptor activity .

-

Synthesis : Reductive amination of aldehyde 4 with 6-fluorotryptamine 5 .

4.2. Antimicrobial Agents

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity:

Research has indicated that derivatives of 3,4-Dihydro-2H-1,5-benzodioxepine exhibit significant anticancer properties. For instance, studies have demonstrated that certain modifications to the compound enhance its efficacy against various cancer cell lines. A notable case study involved the synthesis of specific derivatives that showed improved inhibitory effects on tumor growth in vitro .

2. Anti-inflammatory Properties:

The compound has also been investigated for its anti-inflammatory effects. In a study focusing on its interaction with inflammatory pathways, it was found to inhibit key enzymes involved in the inflammatory response, suggesting potential therapeutic uses in treating inflammatory diseases .

3. Neuroprotective Effects:

Another promising application lies in neuroprotection. Research indicates that derivatives can cross the blood-brain barrier and may protect neuronal cells from oxidative stress and apoptosis. This opens avenues for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Material Science Applications

1. Polymer Chemistry:

3,4-Dihydro-2H-1,5-benzodioxepine derivatives are being explored as monomers for synthesizing novel polymers with enhanced mechanical properties and thermal stability. Their unique structure allows for the formation of cross-linked networks that can be utilized in high-performance materials .

2. Coatings and Adhesives:

The compound's chemical stability and reactivity make it suitable for developing advanced coatings and adhesives. Its incorporation into formulations can improve adhesion properties and resistance to environmental factors .

Comparative Analysis of Related Compounds

To better understand the applications of 3,4-Dihydro-2H-1,5-benzodioxepine-2,4-dicarboxylic acid, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3,4-Dihydro-2H-benzodioxepine | Dioxepine | Lacks carboxylic acid functionality |

| 2,3-Dihydro-1,4-benzodioxin | Dioxin | Different ring structure |

| 7-Carboxy-3,4-dihydrobenzodioxepine | Dioxepine | Contains an additional carboxylic group |

| 3-Hydroxybenzo[b]dioxepin | Dioxepin | Hydroxy group instead of carboxylic |

This table highlights the structural diversity among related compounds and their potential implications for developing new derivatives with enhanced biological activities.

Case Studies

Case Study 1: Anticancer Derivative Development

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of derivatives based on this compound. These derivatives were screened against various cancer cell lines (e.g., MCF-7 and HeLa), revealing that specific substitutions led to increased cytotoxicity compared to the parent compound .

Case Study 2: Polymer Synthesis

A collaborative research project focused on incorporating 3,4-Dihydro-2H-1,5-benzodioxepine into polyurethanes resulted in materials with superior mechanical properties and thermal stability. The findings were published in Polymer Science, demonstrating the potential for commercial applications in high-performance materials .

Mechanism of Action

The mechanism by which 3,4-Dihydro-2H-1,5-benzodioxepine-2,4-dicarboxylic acid exerts its effects depends on its interactions with molecular targets. These interactions often involve binding to specific enzymes or receptors, leading to changes in biological pathways. The exact molecular targets and pathways can vary based on the compound’s specific application, whether in a biological or chemical context .

Comparison with Similar Compounds

Similar Compounds

- 3,4-Dihydro-2H-1,5-benzodioxepine-7-thiol

- 3,4-Dihydro-2H-1,5-benzodioxepine-7-carboxylic acid

- 2H-1,5-Benzodioxepin, 3,4-dihydro-

Uniqueness

3,4-Dihydro-2H-1,5-benzodioxepine-2,4-dicarboxylic acid is unique due to the presence of two carboxylic acid groups, which can significantly influence its reactivity and interactions compared to similar compounds.

Properties

CAS No. |

49833-08-1 |

|---|---|

Molecular Formula |

C11H10O6 |

Molecular Weight |

238.19 g/mol |

IUPAC Name |

3,4-dihydro-2H-1,5-benzodioxepine-2,4-dicarboxylic acid |

InChI |

InChI=1S/C11H10O6/c12-10(13)8-5-9(11(14)15)17-7-4-2-1-3-6(7)16-8/h1-4,8-9H,5H2,(H,12,13)(H,14,15) |

InChI Key |

NPRGCRFFQGAMGH-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OC2=CC=CC=C2OC1C(=O)O)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.